Hydrogen Bond Donor (HBD) Count: A Deterministic Advantage for Solubility and Purification vs. 7-Hydroxymethyl Analog
A key structural feature is the absence of hydrogen bond donor (HBD) capability in CAS 135440-75-4, a direct consequence of acetylating the 7-hydroxymethyl group. This eliminates problematic inter- and intramolecular hydrogen bonding, in contrast to the free alcohol analog, which possesses one HBD [1]. This difference is not merely structural; it directly impacts process chemistry.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 (zero) |
| Comparator Or Baseline | 6,7,8,9-Tetrahydro-pyrido[1,2-a]indole-7-methanol (free alcohol): 1 |
| Quantified Difference | Absolute difference of 1 HBD; Target has 0 intermolecular H-bond capability. |
| Conditions | Computed property based on molecular structure (PubChem release 2024.11.20) [1]. An HBD of 0 is a critical boundary in drug design known to enhance passive membrane permeability and improve chromatographic peak shape during normal-phase purification. |
Why This Matters
For procurement, this property ensures the intermediate has superior solubility in non-polar organic solvents and simpler, more predictable chromatographic purification profiles compared to the free alcohol, reducing process development time and cost.
- [1] PubChem. (2024). PubChem Compound Summary for CID 15063413, 6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate. Computed Properties section. National Center for Biotechnology Information. View Source
